molecular formula C15H16ClN3O B11834865 2-Chloro-1-(4-(quinolin-4-yl)piperazin-1-yl)ethanone CAS No. 915373-78-3

2-Chloro-1-(4-(quinolin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B11834865
CAS No.: 915373-78-3
M. Wt: 289.76 g/mol
InChI Key: NLHLWBGQFOCTFC-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(quinolin-4-yl)piperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system attached to a piperazine moiety, which is further linked to a chloroethanone group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(4-(quinolin-4-yl)piperazin-1-yl)ethanone typically involves the reaction of quinoline derivatives with piperazine and chloroethanone.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through column chromatography, and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(4-(quinolin-4-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-(quinolin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, thereby inhibiting DNA replication and transcription. Additionally, the piperazine group can interact with various receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Properties

CAS No.

915373-78-3

Molecular Formula

C15H16ClN3O

Molecular Weight

289.76 g/mol

IUPAC Name

2-chloro-1-(4-quinolin-4-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C15H16ClN3O/c16-11-15(20)19-9-7-18(8-10-19)14-5-6-17-13-4-2-1-3-12(13)14/h1-6H,7-11H2

InChI Key

NLHLWBGQFOCTFC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=NC3=CC=CC=C32)C(=O)CCl

Origin of Product

United States

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